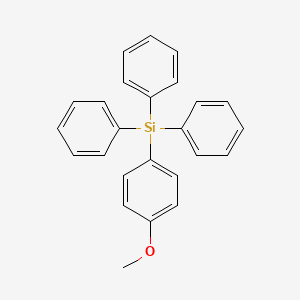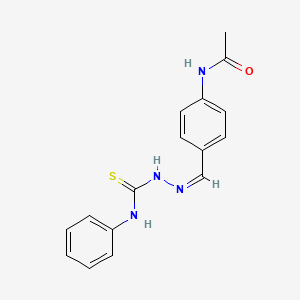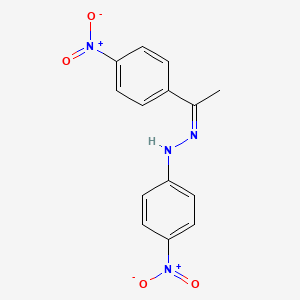![molecular formula C21H15N3O4 B11947979 2,6-bis[(E)-2-(3-nitrophenyl)ethenyl]pyridine CAS No. 124389-01-1](/img/structure/B11947979.png)
2,6-bis[(E)-2-(3-nitrophenyl)ethenyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-bis[(E)-2-(3-nitrophenyl)ethenyl]pyridine is an organic compound with the molecular formula C19H13N3O4 It is a derivative of pyridine, characterized by the presence of two (E)-2-(3-nitrophenyl)ethenyl groups attached to the 2 and 6 positions of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis[(E)-2-(3-nitrophenyl)ethenyl]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with pyridine and 3-nitrobenzaldehyde as the primary starting materials.
Condensation Reaction: The key step involves a condensation reaction between pyridine and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction forms the (E)-2-(3-nitrophenyl)ethenyl groups at the 2 and 6 positions of the pyridine ring.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions
2,6-bis[(E)-2-(3-nitrophenyl)ethenyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of 2,6-bis[(E)-2-(3-aminophenyl)ethenyl]pyridine.
Substitution: The compound can participate in substitution reactions, where the nitro groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学研究应用
2,6-bis[(E)-2-(3-nitrophenyl)ethenyl]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Medicine: Investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photonic devices.
作用机制
The mechanism of action of 2,6-bis[(E)-2-(3-nitrophenyl)ethenyl]pyridine depends on its specific application
Binding to Receptors: The compound may bind to specific receptors or enzymes, modulating their activity.
Fluorescence: In biological applications, the compound’s fluorescence properties can be exploited for imaging or sensing purposes.
Electron Transfer: In materials science, the compound’s ability to participate in electron transfer processes can be utilized in the development of electronic devices.
相似化合物的比较
Similar Compounds
2,6-bis[(E)-2-(2-nitrophenyl)ethenyl]pyridine: Similar structure but with nitro groups at different positions on the phenyl rings.
2,6-bis[(E)-2-(4-nitrophenyl)ethenyl]pyridine: Similar structure but with nitro groups at the 4 positions on the phenyl rings.
2,6-bis[(E)-2-(3-aminophenyl)ethenyl]pyridine: Similar structure but with amino groups instead of nitro groups.
Uniqueness
2,6-bis[(E)-2-(3-nitrophenyl)ethenyl]pyridine is unique due to the specific positioning of the nitro groups on the phenyl rings, which can influence its chemical reactivity and physical properties. This unique structure can result in distinct electronic and optical properties, making it valuable for specific applications in materials science and biological research.
属性
CAS 编号 |
124389-01-1 |
|---|---|
分子式 |
C21H15N3O4 |
分子量 |
373.4 g/mol |
IUPAC 名称 |
2,6-bis[(E)-2-(3-nitrophenyl)ethenyl]pyridine |
InChI |
InChI=1S/C21H15N3O4/c25-23(26)20-8-1-4-16(14-20)10-12-18-6-3-7-19(22-18)13-11-17-5-2-9-21(15-17)24(27)28/h1-15H/b12-10+,13-11+ |
InChI 键 |
DNPDMZSJBXJNBH-DCIPZJNNSA-N |
手性 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C2=NC(=CC=C2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC2=NC(=CC=C2)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947896.png)



![1-Bromobenzo[ghi]perylene](/img/structure/B11947921.png)
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B11947922.png)
![1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11947927.png)






![N-phenyl-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B11947964.png)
